1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one
Description
1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 3-bromo-2-pyridinyl group and at the 3-position with an acetyl moiety. Its analogs are often synthesized via nucleophilic substitution, Pd-catalyzed couplings, or condensation reactions .
Properties
IUPAC Name |
1-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8(15)9-4-6-14(7-9)11-10(12)3-2-5-13-11/h2-3,5,9H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXFBRGHZTUTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one typically involves the reaction of 3-bromopyridine with pyrrolidine under specific conditions. One common method includes the use of hydrogen bromide to generate the brominated intermediate, which is then reacted with iron acetate to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and bromopyridine moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
Aromatic Substitution Effects: The bromopyridine moiety in the target compound (vs. bromophenyl in ) enhances electron-deficient character, favoring participation in metal-catalyzed cross-couplings. Pyridine’s nitrogen also increases polarity, improving solubility in polar solvents compared to phenyl analogs. The absence of a fused ring system (cf.
Pyrrolidine Modifications: The 3-acetyl-pyrrolidine group introduces a ketone for further derivatization (e.g., hydrazide formation as in ). Propyl-substituted pyrrolidine in increases lipophilicity, whereas the amino group in enhances hydrogen-bonding capacity.
Reactivity and Applications: Bromine in the target compound and analogs (e.g., ) serves as a handle for Suzuki couplings to generate biaryl structures. Ethanol derivatives (e.g., 2-(3-Bromopyridin-2-yl)ethan-1-ol in ) lack the ketone’s electrophilicity, limiting their utility in condensation reactions.
Biological Activity
1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one is an organic compound notable for its complex structure, which includes a pyrrolidine ring and a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
- IUPAC Name : 1-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]ethanone
- CAS Number : 2097913-54-5
- Molecular Formula : C11H13BrN2O
- Molecular Weight : 269.14 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the bromine atom in the pyridine ring and the nitrogen atoms in the pyrrolidine ring suggests potential interactions with enzymes and receptors that could modulate biological pathways. Specific studies are needed to elucidate the precise mechanisms involved.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine, including those with brominated substituents, exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacteria, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain pyrrolidine derivatives, highlighting their effectiveness against these pathogens .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have demonstrated antifungal activity. The presence of halogen substituents has been linked to enhanced bioactivity against fungal strains, suggesting that structural modifications can influence efficacy .
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted on various pyrrolidine derivatives, where it was found that those containing halogen substituents exhibited stronger antimicrobial activity compared to their non-halogenated counterparts. The study specifically noted that the inclusion of bromine in the structure significantly improved the compounds' ability to inhibit bacterial growth .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of pyrrolidine derivatives, revealing that modifications at specific positions on the pyridine ring could enhance or diminish biological activity. This underscores the importance of molecular design in developing effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
